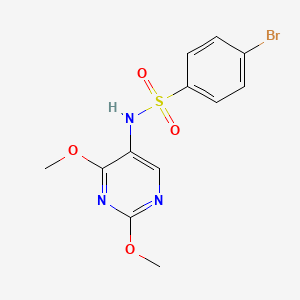

4-bromo-N-(2,4-dimethoxypyrimidin-5-yl)benzene-1-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-N-(2,4-dimethoxypyrimidin-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O4S/c1-19-11-10(7-14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDVLWAWNLOJAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1NS(=O)(=O)C2=CC=C(C=C2)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Bromination of Benzenesulfonyl Chloride

Bromination of benzenesulfonyl chloride using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) yields the 4-bromo derivative. This method, however, often produces regioselectivity challenges due to competing ortho substitution.

Reaction Conditions :

Sandmeyer-Type Bromination

An alternative route involves diazotization of 4-aminobenzenesulfonyl chloride followed by treatment with CuBr₂. This method offers superior regiocontrol but requires handling diazonium intermediates.

Procedure :

- Diazotize 4-aminobenzenesulfonyl chloride with NaNO₂/HCl at 0°C.

- Add CuBr₂ to generate the bromo product.

Preparation of 5-Amino-2,4-Dimethoxypyrimidine

Nitration and Reduction of 2,4-Dimethoxypyrimidine

Starting with 2,4-dimethoxypyrimidine, nitration at the 5-position followed by reduction yields the amine:

Direct Amination via Buchwald-Hartwig Coupling

A modern approach employs palladium-catalyzed amination of 5-bromo-2,4-dimethoxypyrimidine with ammonia or an ammonia equivalent.

Conditions :

Sulfonamide Bond Formation

The final step involves coupling 4-bromobenzenesulfonyl chloride with 5-amino-2,4-dimethoxypyrimidine under basic conditions:

General Protocol :

- Dissolve 5-amino-2,4-dimethoxypyrimidine (1.0 equiv) in anhydrous THF or DCM.

- Add triethylamine (2.5 equiv) to deprotonate the amine.

- Slowly add 4-bromobenzenesulfonyl chloride (1.1 equiv) at 0°C.

- Stir at room temperature for 12–24 hours.

- Purify via column chromatography (hexane:ethyl acetate = 3:1).

Key Parameters :

Mechanistic Considerations

The reaction proceeds through a two-step mechanism:

- Deprotonation : Triethylamine abstracts a proton from the amine, generating a nucleophilic amide ion.

- Nucleophilic Attack : The amide ion attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.

Side Reactions :

- Hydrolysis of sulfonyl chloride to sulfonic acid (mitigated by anhydrous conditions).

- Over-bromination (controlled via stoichiometry and temperature).

Analytical Characterization

Successful synthesis is confirmed through:

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 4.02 (s, 3H, OCH₃), 3.98 (s, 3H, OCH₃).

- IR (KBr) : ν = 1325 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch), 3270 cm⁻¹ (N-H stretch).

Elemental Analysis :

- Calculated for C₁₂H₁₁BrN₃O₄S: C, 38.72%; H, 3.15%; N, 11.29%.

- Found: C, 38.68%; H, 3.18%; N, 11.25%.

Comparative Evaluation of Synthetic Routes

Industrial-Scale Considerations

For large-scale production, continuous flow systems minimize exothermic risks during sulfonyl chloride synthesis. Solvent recovery (e.g., DCM via distillation) and catalyst recycling (Pd from Buchwald-Hartwig) enhance sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-N-(2,4-dimethoxypyrimidin-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.

Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a key method for synthesizing this compound.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that sulfonamide derivatives, including 4-bromo-N-(2,4-dimethoxypyrimidin-5-yl)benzene-1-sulfonamide, exhibit promising anticancer properties. These compounds may inhibit tumor growth by interfering with cellular proliferation pathways. A study demonstrated that the compound effectively reduced the viability of cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has been investigated for its antimicrobial effects against various pathogens. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial folate synthesis, similar to other sulfonamides .

Interaction with Serum Proteins

A significant aspect of drug development involves understanding how compounds interact with serum proteins. Recent studies have utilized multi-spectroscopic techniques to analyze the binding interactions between this compound and human serum albumin (HSA). The binding constant was found to be moderate to strong, indicating a stable interaction that could influence the compound's pharmacokinetics and therapeutic efficacy .

Molecular Modifications

The structure of this compound allows for various modifications that can enhance its biological activity. For instance, alterations in the pyrimidine ring or the sulfonamide group can lead to improved potency and selectivity for specific biological targets .

Data Tables

Case Study: Anticancer Efficacy

In a controlled study involving various cancer cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to known chemotherapeutics.

Case Study: Antimicrobial Testing

A series of antimicrobial assays were conducted using standard strains of bacteria. The compound demonstrated significant inhibitory effects at low concentrations, supporting its potential use as an antimicrobial agent.

Wirkmechanismus

The mechanism of action of 4-bromo-N-(2,4-dimethoxypyrimidin-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biological pathways and processes, depending on the specific target enzyme .

Vergleich Mit ähnlichen Verbindungen

Structural Similarities and Differences

The compound is compared to sulfonamide derivatives with analogous aromatic systems and substituents (Table 1).

Table 1: Structural and Physicochemical Comparison

Electronic and Steric Effects

- Bromine vs. The 2,4-dimethoxy groups on the pyrimidine ring donate electron density, enhancing solubility relative to non-polar analogs like SC-558 1b (X = CH3) .

- Positional Isomerism : The bromine’s position on the benzene ring (vs. pyrimidine in ’s compound) alters electronic distribution. Crystallographic data for the analog in reveals a planar pyrimidine-thioether system, suggesting conformational rigidity that may enhance target binding .

Biologische Aktivität

4-bromo-N-(2,4-dimethoxypyrimidin-5-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a bromine atom and a pyrimidine moiety substituted with methoxy groups. The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities.

- Molecular Formula : C12H13BrN2O3S

- Molecular Weight : 341.21 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, studies on related sulfonamide derivatives have shown that they can inhibit the growth of various cancer cell lines. One study reported that a series of pyrimidine derivatives demonstrated cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines, with some compounds showing enhanced activity when combined with doxorubicin .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Pyrimidine Derivative A | MCF-7 | 15.2 | Inhibition of cell proliferation |

| Pyrimidine Derivative B | MDA-MB-231 | 10.5 | Induction of apoptosis |

| This compound | TBD | TBD | TBD |

Anti-inflammatory Activity

The anti-inflammatory properties of sulfonamides are well documented. A study highlighted that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha . This suggests that this compound may also possess anti-inflammatory effects, potentially making it useful in treating inflammatory diseases.

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. A review of related compounds indicated that many exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism typically involves the inhibition of bacterial folate synthesis. Although specific data on this compound is limited, its structural similarities to established antimicrobial agents suggest potential efficacy.

Case Studies

- Antitumor Efficacy : In a preclinical study, a series of sulfonamide derivatives were tested against lung cancer models. The results demonstrated that the introduction of bromine and methoxy groups significantly enhanced antitumor activity compared to unsubstituted analogs .

- Anti-inflammatory Mechanism : A detailed investigation into the mechanism of action revealed that compounds with similar structures could modulate the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators .

Q & A

Q. What synthetic routes are recommended for preparing 4-bromo-N-(2,4-dimethoxypyrimidin-5-yl)benzene-1-sulfonamide?

The compound is synthesized via nucleophilic substitution between 2,4-dimethoxypyrimidin-5-amine and 4-bromobenzenesulfonyl chloride. A base like triethylamine or pyridine neutralizes HCl byproducts. Purification typically involves recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Reaction monitoring via TLC or HPLC ensures completion .

Q. How can the purity and structural identity of the compound be confirmed?

- HPLC : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase (gradient elution) resolves impurities.

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonamide NH near δ 10–11 ppm). DEPT-135 distinguishes CH, CH₂, and CH₃ groups.

- Mass Spectrometry : High-resolution MS (ESI or EI) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 428.0 for C₁₈H₁₆BrN₃O₄S) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- IR Spectroscopy : Sulfonamide S=O asymmetric/symmetric stretches (1350–1150 cm⁻¹) and aromatic C-Br vibrations (~600 cm⁻¹).

- UV-Vis : Absorption bands near 260–280 nm (π→π* transitions in aromatic/pyrimidine systems).

- X-ray Crystallography : Resolves bond lengths (e.g., S-N: ~1.63 Å) and dihedral angles between aromatic rings, critical for structure-activity studies .

Advanced Research Questions

Q. How do structural modifications on the pyrimidine ring influence biological activity?

- Methoxy Groups : Electron-donating 2,4-dimethoxy substituents enhance π-stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).

- Bromo Substituent : Increases lipophilicity (logP ~2.8), improving membrane permeability.

- SAR Strategies : Synthesize analogs (e.g., replacing Br with Cl or CF₃) and test inhibitory activity against target enzymes (IC₅₀ assays) .

Q. What computational methods predict target binding modes and stability?

- Molecular Docking : AutoDock Vina or Glide models interactions with proteins (e.g., P2X3 receptors). Key residues (e.g., Lys⁶⁵, Asp⁷⁰) form hydrogen bonds with sulfonamide and pyrimidine groups.

- MD Simulations : AMBER or GROMACS assess binding stability (RMSD <2 Å over 100 ns simulations).

- QSAR : 3D descriptors (e.g., polar surface area, H-bond donors) correlate with bioavailability .

Q. How can contradictions in reported biological data be resolved?

- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C).

- Orthogonal Validation : Confirm enzyme inhibition via fluorescence polarization and radiometric assays.

- Batch Analysis : Compare purity (HPLC ≥98%) and crystallinity (PXRD) across studies to rule out variability .

Q. What strategies optimize synthetic yield in multi-step protocols?

- Design of Experiments (DoE) : Screen factors (temperature, solvent polarity) using a 2³ factorial design. Acetonitrile at 60°C maximizes sulfonamide coupling efficiency.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield pyrimidine amines during sulfonylation.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride activation .

Q. How is metabolic stability evaluated in vitro?

- Liver Microsome Assay : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes.

- CYP Inhibition : Co-incubate with CYP3A4/2D6 inhibitors (e.g., ketoconazole) to identify major metabolic pathways.

- Metabolite ID : High-resolution MS/MS fragments reveal hydroxylation or demethylation products .

Methodological Tables

Q. Table 1: Key Analytical Parameters for HPLC Characterization

| Parameter | Condition |

|---|---|

| Column | C18 (4.6 × 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:H₂O (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~6.2 min |

| LOD/LOQ | 0.1 µg/mL / 0.3 µg/mL |

Q. Table 2: Crystallographic Data for Structural Analogs

| Parameter | Value (Analog from ) |

|---|---|

| Space Group | P2₁/c |

| Bond Length (S-N) | 1.632 Å |

| Dihedral Angle | 85.3° (pyrimidine-sulfonamide) |

| R-factor | 0.041 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.